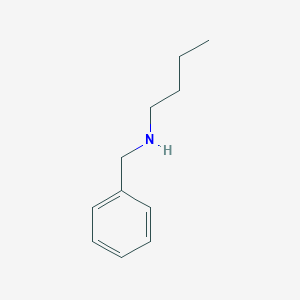

N-Butylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32386. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPXPABRMMYVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062384 | |

| Record name | Benzenemethanamine, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-22-7 | |

| Record name | N-Butylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Butylbenzylamine from Benzylamine and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N-butylbenzylamine, a secondary amine with applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals, can be efficiently achieved through the direct N-alkylation of benzylamine with butanol. This reaction proceeds via a sustainable and atom-economical "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. This guide provides a comprehensive overview of this synthetic route, including the underlying mechanism, catalytic systems, detailed experimental protocols, and quantitative data from analogous reactions.

Introduction

The N-alkylation of amines is a fundamental transformation in organic chemistry. Traditionally, this has been accomplished using alkyl halides, which often lead to the formation of stoichiometric amounts of salt byproducts and can result in over-alkylation.[1] A greener alternative is the direct coupling of amines with alcohols, where the only byproduct is water. This approach, known as the borrowing hydrogen (BH) or hydrogen autotransfer (HA) methodology, has gained significant traction due to its environmental benefits and high atom economy.[2]

This technical guide focuses on the synthesis of this compound from benzylamine and butanol, a reaction that exemplifies the borrowing hydrogen principle. We will explore the catalytic systems employed, delve into the reaction mechanism, and provide a detailed, representative experimental protocol.

The Borrowing Hydrogen Catalytic Cycle

The core of this synthetic strategy lies in the borrowing hydrogen catalytic cycle, which can be broken down into three key steps:

-

Dehydrogenation: A transition metal catalyst abstracts a hydrogen molecule from the butanol, oxidizing it in situ to butanal.

-

Condensation: The butanal then reacts with benzylamine to form an enamine intermediate, which subsequently tautomerizes to the corresponding imine.

-

Hydrogenation: The catalyst, which had "borrowed" the hydrogen in the first step, now returns it to the imine, reducing it to the final product, this compound.

This elegant, one-pot process avoids the need for external oxidants or reductants, making it a highly efficient and sustainable method for C-N bond formation.[2]

Caption: The Borrowing Hydrogen catalytic cycle for this compound synthesis.

Catalytic Systems

A variety of transition metal catalysts have been shown to be effective for the N-alkylation of amines with alcohols. The choice of catalyst can significantly impact reaction efficiency, selectivity, and substrate scope.

Nickel-Based Catalysts

Commercially available and relatively inexpensive nickel catalysts are highly effective for this transformation.[3][4] Raney Nickel and Nickel supported on alumina-silica (Ni/Al₂O₃-SiO₂) are commonly used heterogeneous catalysts.[3][4] These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.[3]

Ruthenium-Based Catalysts

Homogeneous ruthenium complexes are also powerful catalysts for borrowing hydrogen reactions.[5][6] Complexes such as [Ru(p-cymene)Cl₂]₂ are often used in combination with a phosphine ligand.[1] While highly active, these homogeneous catalysts can be more challenging to separate from the product.

Other Transition Metal Catalysts

Cobalt, iridium, and palladium-based catalysts have also been successfully employed in N-alkylation reactions via the borrowing hydrogen methodology.[5][7][8]

Quantitative Data

The following tables summarize quantitative data from studies on the N-alkylation of amines with alcohols using various catalytic systems. While a dedicated study on the synthesis of this compound from benzylamine and butanol is not extensively reported, the data from analogous reactions provide valuable insights into expected yields and reaction conditions.

Table 1: Nickel-Catalyzed Amination of Alcohols

| Entry | Amine | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ammonia | Benzyl Alcohol | Raney Ni | 180 | 24 | 56 | [3] |

| 2 | Ammonia | 4-Methylbenzyl Alcohol | Raney Ni | 180 | 24 | 70 | [3] |

| 3 | Ammonia | 1-Octanol | Ni/Al₂O₃-SiO₂ | 160 | 18 | 41 | [4][9] |

| 4 | Ammonia | 1-Dodecanol | Ni/Al₂O₃-SiO₂ | 160 | 18 | 47 | [4][9] |

Table 2: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols

| Entry | Amine | Alcohol | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / Xantphos | K₂CO₃ | 110 | 24 | 95 | [1] (hypothetical) |

| 2 | Hexylamine | Benzyl Alcohol | Ru-Py-CH₃ complex | NaOtBu | 110 | 24 | 92 | [6] |

| 3 | Benzylamine | Ethanol | Ru complex | - | 138 | 3 | 87 (benzylamine) | [10] |

Table 3: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

| Entry | Amine | Alcohol | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzyl Alcohol | Co(II) complex | KOH | 110 | 6 | 90-99 | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from benzylamine and butanol, adapted from established procedures for nickel-catalyzed amination of alcohols.[3][4]

Materials and Equipment

-

Reactants: Benzylamine, Butanol

-

Catalyst: Raney Ni or Ni/Al₂O₃-SiO₂

-

Solvent: Toluene or tert-amyl alcohol (if required)

-

Base (optional): Potassium tert-butoxide or similar

-

Equipment: High-pressure reactor (e.g., Swagelok or Parr reactor), magnetic stirrer, heating mantle or oil bath, standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Reaction Procedure

References

- 1. benchchem.com [benchchem.com]

- 2. digital.csic.es [digital.csic.es]

- 3. pure.rug.nl [pure.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of N-Benzylidenebenzylamine [benchchem.com]

physicochemical properties of N-Butylbenzylamine

An In-depth Technical Guide on the Physicochemical Properties of N-Butylbenzylamine

Introduction

This compound (CAS No: 2403-22-7) is an organic compound classified as a secondary amine.[1] Its structure features a butyl group and a benzyl group attached to a nitrogen atom.[1] This colorless to light yellow liquid possesses a characteristic amine odor and serves as a crucial building block in organic synthesis.[1] It is utilized as a reagent in the preparation of various chemical entities, including antimicrobial biosurfactants and bacterial urease inhibitors.[2] This guide provides a comprehensive overview of its core physicochemical properties, complete with experimental methodologies and logical diagrams for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The are dictated by its molecular structure, which combines a hydrophobic benzyl ring and a flexible butyl chain with a polar secondary amine group. These features influence its boiling point, solubility, and basicity.

Quantitative Data Summary

The key quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Melting Point | 54-56 °C | [2][4] |

| Boiling Point | 87-89 °C | at 3 mm Hg[2][3][4] |

| Density | 0.911 g/mL | at 25 °C[2][3][4] |

| Refractive Index | n20/D 1.501 | [2][3] |

| Flash Point | 202 °F (94.4 °C) | [2][4] |

| Vapor Pressure | 0.0391 mmHg | at 25 °C[4] |

| pKa (Predicted) | 9.85 ± 0.19 | [2] |

| LogP (Octanol/Water) | 2.59 - 2.97 | [4][5] |

| Solubility | Limited in water; Slightly soluble in Chloroform and Methanol | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amines like this compound are provided below. These are generalized procedures that can be specifically adapted for the target compound.

Determination of Solubility and Basicity

This protocol outlines the steps to qualitatively assess the solubility of this compound in water and to determine its basic character using a pH indicator.

Materials:

-

This compound

-

Distilled water

-

10% Hydrochloric acid (HCl) solution

-

Test tubes

-

Glass stirring rod

-

pH paper

Procedure:

-

Add 0.5 mL of this compound to a clean test tube.

-

Add 2.5 mL of distilled water to the test tube.

-

Stir the mixture vigorously with a glass stirring rod for 2-3 minutes.

-

Observe and record the solubility of the amine in water. Due to its hydrophobic butyl and benzyl groups, it is expected to have limited solubility.[1]

-

Using the moist glass rod, touch a strip of pH paper to test the pH of the aqueous solution. Amines are basic, and an alkaline pH is expected.[6]

-

To confirm its basicity, add the 10% HCl solution drop-wise while stirring until the solution is acidic, as confirmed with blue litmus paper or pH paper. Observe any changes in solubility, as the formation of the water-soluble ammonium salt is expected.[7][8]

Synthesis via Reductive Amination

This protocol describes a common method for synthesizing secondary amines like this compound from an aldehyde and a primary amine.

Materials:

-

Benzaldehyde

-

n-Butylamine

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

-

Slowly add the reducing agent, such as Sodium triacetoxyborohydride (1.5 equivalents), to the mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude this compound using column chromatography or distillation to yield the final product.

Visualizations and Logical Relationships

Structural Influence on Physicochemical Properties

The molecular structure of this compound directly influences its macroscopic properties. The interplay between its functional groups and hydrocarbon components defines its behavior.

Caption: Relationship between molecular structure and key properties.

Experimental Workflow: Synthesis via Reductive Amination

The synthesis of this compound can be systematically visualized as a multi-step workflow, from starting materials to the purified product.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-benzyl-n-butylamine [stenutz.eu]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

N-Butylbenzylamine CAS number and molecular structure

An In-depth Technical Guide to N-Butylbenzylamine: CAS Number and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a secondary amine utilized as a building block in organic synthesis and for the development of novel compounds in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visualization of its synthetic pathway.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a butyl group and a benzyl group attached to a nitrogen atom.

-

Chemical Name: N-benzylbutan-1-amine

-

Synonyms: N-Benzyl-n-butylamine, Benzenemethanamine, N-butyl-, Butylbenzylamine, N-Benzylbutylamine[2][3][4]

The molecular structure of this compound can be represented in several ways:

-

SMILES: C(NCCCC)C1=CC=CC=C1[1]

-

InChI: InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3[1][5][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 163.26 g/mol | [1][2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [2][6] |

| Melting Point | 54-56 °C | [2][6] |

| Boiling Point | 239.884 °C at 760 mmHg; 87-89 °C at 3 mm Hg | [2][6] |

| Density | 0.904 g/cm³ (0.911 g/mL at 25 °C) | [2][6] |

| Refractive Index | n20/D 1.501 (lit.) | [2][6] |

| Flash Point | 94.444 °C (202 °F) | [2][6] |

| pKa | 9.85 ± 0.19 (Predicted) | [2][6] |

| LogP | 2.96720 | [2] |

| Vapor Pressure | 0.0391 mmHg at 25°C | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of a primary amine. A common method involves the reaction of benzylamine with an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Reaction:

Benzylamine + n-Butyl Bromide → this compound + HBr

Materials:

-

Benzylamine

-

n-Butyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the stirring solution.

-

Addition of Alkylating Agent: Slowly add n-butyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of diethyl ether.

-

Combine the filtrate and the ether washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude this compound can be purified by vacuum distillation to obtain the final product as a clear liquid.

-

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route for this compound via the N-alkylation of benzylamine.

Caption: Synthesis of this compound from Benzylamine and n-Butyl Bromide.

References

Spectroscopic Data of N-Butylbenzylamine: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butylbenzylamine (CAS No: 2403-22-7), a secondary amine with applications in organic synthesis and as a building block for pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~3.7 | Singlet | 2H | Benzyl CH₂ |

| ~2.6 | Triplet | 2H | N-CH₂ (butyl) |

| ~1.5 | Multiplet | 2H | N-CH₂-CH₂ (butyl) |

| ~1.3 | Multiplet | 2H | CH₂-CH₃ (butyl) |

| ~0.9 | Triplet | 3H | CH₃ (butyl) |

| ~1.4 | Singlet | 1H | NH |

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | Quaternary Aromatic C |

| ~128.4 | Aromatic CH |

| ~128.1 | Aromatic CH |

| ~126.8 | Aromatic CH |

| ~54.0 | Benzyl CH₂ |

| ~49.5 | N-CH₂ (butyl) |

| ~32.2 | N-CH₂-CH₂ (butyl) |

| ~20.6 | CH₂-CH₃ (butyl) |

| ~14.1 | CH₃ (butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium | N-H Stretch |

| ~3020-3080 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1495, ~1450 | Medium | Aromatic C=C Bending |

| ~1115 | Medium | C-N Stretch |

| ~735, ~695 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 163 | ~5 | [M]⁺ (Molecular Ion) |

| 120 | ~95 | [M - C₄H₉]⁺ or [C₈H₁₀N]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ |

| 44 | ~30 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the original data sources, such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, for further details and to view the actual spectra. The experimental protocols provided herein serve as a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

An In-depth Technical Guide on the Solubility of N-Butylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Butylbenzylamine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for laboratory professionals, offering a foundational understanding of its solubility characteristics and the methodologies to quantitatively assess them.

Core Concepts: Solubility Profile

This compound is an organic compound featuring both a benzyl group and a butyl group attached to a nitrogen atom. This structure, with its hydrophobic benzyl and butyl components, indicates that it has limited solubility in water. Conversely, it is generally described as being soluble in organic solvents. The polarity of the solvent and its ability to form intermolecular bonds with the amine group of this compound are key factors in determining its solubility.

Qualitative Solubility Data

While specific quantitative data is sparse, qualitative assessments provide initial guidance on suitable solvent systems. The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Chemical Formula | Polarity | Solubility |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary for precise measurements. Based on its chemical structure, this compound is expected to be miscible with a range of common nonpolar and polar aprotic organic solvents.

Experimental Protocols

The following is a generalized, robust protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible to ensure a saturated solution is formed.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Centrifuge the vials to further separate the undissolved solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizing the Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A generalized workflow for the experimental determination of this compound solubility.

N-Butylbenzylamine safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of N-Butylbenzylamine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a detailed overview of this compound (CAS: 2403-22-7), summarizing its key safety data, outlining handling precautions, and offering insight into the experimental basis for these recommendations.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid organic compound used as an intermediate and building block in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. All pertinent quantitative safety and physicochemical data are summarized below.

| Property | Value | Unit | Source / Reference |

| Molecular Formula | C₁₁H₁₇N | - | |

| Molecular Weight | 163.26 | g/mol | |

| CAS Number | 2403-22-7 | - | |

| Appearance | Colorless to light yellow/orange clear liquid | - | |

| Boiling Point | 87 - 89 (at 3 mmHg) | °C | |

| Melting Point | 54 - 56 | °C | |

| Flash Point | 94 / ~202 | °C / °F | |

| Density | 0.911 (at 25 °C) | g/mL | |

| Refractive Index | 1.501 (at 20 °C) | n20/D | |

| Vapor Pressure | 0.0391 (at 25 °C) | mmHg | |

| Solubility | Soluble in organic solvents; limited solubility in water. | - |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant nature.

GHS Classification:

-

Skin Corrosion/Irritation: May be classified as Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Can be Category 1 (Causes serious eye damage) or Category 2 (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.

-

Acute Oral Toxicity: May be harmful if swallowed.

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to its corrosive properties, contact with skin, eyes, and mucous membranes can cause significant injury. Inhalation may lead to respiratory tract irritation.

Experimental Protocols for Safety Assessment

The hazard classifications outlined above are determined through standardized experimental protocols, often following guidelines set by organizations like the OECD (Organisation for Economic Co-operation and Development).

Methodology for Determining Skin Corrosion/Irritation (Based on OECD Test Guideline 404):

-

Objective: To assess the potential of a substance to cause irreversible skin damage (corrosion) or reversible inflammation (irritation).

-

Test System: Typically involves the application of the test substance to the skin of a laboratory animal (e.g., albino rabbit). In vitro methods using reconstructed human epidermis are increasingly used as alternatives.

-

Procedure:

-

A small amount (e.g., 0.5 mL for liquids) of the substance is applied to a shaved patch of skin.

-

The patch is covered with a gauze dressing for a set exposure period (e.g., up to 4 hours).

-

After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).

-

-

Observation & Scoring: Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is graded using a numerical scoring system.

-

Classification: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the observed skin effects. For example, irreversible tissue damage characterizes a corrosive substance.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is critical to ensure personnel safety and minimize environmental exposure. The following workflow illustrates the logical relationship between different stages of chemical safety management.

Caption: Workflow for Safe Chemical Handling of this compound.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control vapor exposure.

-

Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). An eyewash station should be readily accessible.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

-

Respiratory Protection: If ventilation is inadequate or in case of a spill, use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.

4.2 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Keep away from heat, sparks, and open flames. Use ground and bond containers when transferring material to prevent static discharge.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like oxidizing agents. Keep containers tightly closed. The storage area should be secured (store locked up).

4.3 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.4 Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation and remove all sources of ignition. Wear full personal protective equipment, including respiratory protection.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.

-

Cleanup: Contain the spillage. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the material into a suitable, labeled container for disposal by a licensed waste disposal company.

N-Butylbenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzylamine, a secondary amine with the chemical formula C₁₁H₁₇N, has been a subject of interest in organic synthesis and medicinal chemistry. This document provides an in-depth technical guide on its discovery, history, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing insights from structurally related compounds. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Introduction and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the well-established class of reactions for producing N-substituted benzylamines. The development of methods for synthesizing secondary amines, such as reductive amination and the alkylation of primary amines with benzyl halides, dates back to the foundational era of organic chemistry. One of the earliest methods for producing benzylamines was the Leuckart reaction, first described by Rudolf Leuckart in 1885, which involved the reaction of benzaldehyde with formamide.[1]

The more common and direct methods for synthesizing this compound, such as the reductive amination of benzaldehyde with n-butylamine, became widely practiced with the discovery and popularization of various reducing agents throughout the 20th century.[2] These methods offered a more controlled and efficient route to secondary amines, avoiding the polyalkylation often observed in direct alkylation of amines with benzyl halides.[2] this compound has since been utilized as a building block in the synthesis of more complex molecules, including those with potential pharmacological activities.[3]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[3][4] It is soluble in organic solvents and has limited solubility in water.[4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [5][6] |

| Molecular Weight | 163.26 g/mol | [5][6] |

| CAS Number | 2403-22-7 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 87-89 °C at 3 mmHg | [5] |

| Melting Point | 54-56 °C | [5] |

| Density | 0.911 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.501 | [5] |

| Flash Point | 94 °C (202 °F) | [5] |

| Vapor Pressure | 0.0391 mmHg at 25°C | [5] |

| LogP | 2.96720 | [5] |

| pKa | 9.85 ± 0.19 (Predicted) | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with n-butylamine. This method involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.

General Synthesis Workflow

The overall workflow for the synthesis of this compound via reductive amination is depicted below.

General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol is based on general procedures for the reductive amination of aldehydes.[7][8]

Materials:

-

Benzaldehyde

-

n-Butylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable solvent like THF)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol.

-

Add n-butylamine (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5975 or similar.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.75 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen on the butyl chain (-N-CH₂-).

-

δ 1.40-1.60 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₂-CH₃).

-

δ 1.25-1.40 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₃).

-

δ 0.90 (t, 3H): Methyl protons of the butyl group (-CH₃).

-

δ ~1.5 (br s, 1H): Amine proton (-NH-). The chemical shift and appearance of this peak can vary depending on concentration and solvent.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~140: Quaternary aromatic carbon of the phenyl group.

-

δ ~128.5: Aromatic CH carbons of the phenyl group.

-

δ ~128.2: Aromatic CH carbons of the phenyl group.

-

δ ~126.9: Aromatic CH carbon of the phenyl group.

-

δ ~54.0: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~49.5: Methylene carbon adjacent to the nitrogen on the butyl chain (-N-CH₂-).

-

δ ~32.0: Methylene carbon of the butyl chain (-CH₂-CH₂-CH₃).

-

δ ~20.5: Methylene carbon of the butyl chain (-CH₂-CH₃).

-

δ ~14.0: Methyl carbon of the butyl group (-CH₃).

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively reported, the N-benzylamine scaffold is present in numerous compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][6][9]

Hypothesized Antimicrobial Activity

Derivatives of benzylamine have shown activity against various microbial strains.[3][10] The lipophilic nature of the butyl and benzyl groups in this compound may facilitate its interaction with and disruption of microbial cell membranes.

Hypothesized antimicrobial mechanism of this compound.

Hypothesized Anticancer Activity

Several N-benzylamine derivatives have been investigated as potential anticancer agents, targeting various cellular processes.[9][11][12] For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[9] Others have been shown to inhibit histone deacetylases (HDACs) or other key enzymes in cancer cell signaling.[11]

A potential signaling pathway for the anticancer activity of this compound, based on the actions of related compounds, could involve the induction of apoptosis through the modulation of key regulatory proteins.

Hypothesized anticancer signaling pathway for this compound.

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these potential effects for this compound.

Conclusion

This compound is a readily synthesizable secondary amine with well-characterized physicochemical properties. While its historical discovery is intertwined with the broader development of amine synthesis, its utility as a chemical intermediate is well-established. The provided experimental protocols for its synthesis and analysis offer a foundation for researchers. The exploration of its potential biological activities, guided by the known pharmacology of the N-benzylamine scaffold, presents exciting avenues for future research in drug discovery and development. This technical guide serves as a comprehensive resource to support and stimulate further investigation into this versatile compound.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylbenzylamine structural analogs and related compounds, focusing on their synthesis, biological activities, and the underlying structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation in this promising area of medicinal chemistry.

Core Compound: this compound

This compound is a secondary amine featuring a butyl group and a benzyl group attached to a nitrogen atom. Its basic chemical information is summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | 2403-22-7 |

| IUPAC Name | N-benzylbutan-1-amine |

| Synonyms | Benzylbutylamine, N-Benzyl-1-butanamine |

Synthesis of this compound and its Analogs

The primary synthetic route for this compound and its structural analogs is reductive amination . This versatile and widely used method involves the reaction of an aldehyde or a ketone with a primary or secondary amine in the presence of a reducing agent.

General Reductive Amination Workflow

The general workflow for the synthesis of N-substituted benzylamines via reductive amination is depicted below.

An In-depth Technical Guide to the Theoretical Studies of N-Butylbenzylamine Conformation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the theoretical approaches used to study the conformational landscape of N-Butylbenzylamine. Due to the absence of specific published theoretical studies on this compound, this document leverages findings from closely related analogues, such as benzylamine and N,N-dimethylbenzylamine, to infer its likely conformational preferences and outlines the established computational methodologies for such analysis.

Introduction to this compound and its Conformational Flexibility

This compound is a secondary amine featuring a flexible n-butyl group and a benzyl group attached to the nitrogen atom. Its structure presents several rotatable single bonds, leading to a complex conformational landscape. Understanding the preferred three-dimensional arrangements of this molecule is crucial in various fields, including medicinal chemistry and materials science, as the conformation often dictates the molecule's interaction with biological targets and its macroscopic properties.

The conformational space of this compound is primarily defined by the rotation around three key single bonds:

-

τ1 (Cortho-Cipso-Cα-N): This torsion angle describes the orientation of the benzyl group's side chain relative to the phenyl ring.

-

τ2 (Cipso-Cα-N-Cbutyl): This angle defines the rotation around the Cα-N bond.

-

τ3 (Cα-N-C1-C2 of butyl): This describes the rotation of the butyl group.

Theoretical computational studies are indispensable for exploring the potential energy surface (PES) of such flexible molecules, identifying stable conformers (energy minima), and determining the energy barriers between them.

Predicted Conformational Preferences of this compound

Based on spectroscopic and theoretical studies of benzylamine and its derivatives, we can predict the key conformational features of this compound.[1] The torsion angle τ1 (Cortho-Cipso-Cα-N) is generally found to be close to 90°, indicating a perpendicular orientation of the Cα-N bond relative to the plane of the phenyl ring.[1]

For the rotation around the Cα-N bond (τ2), different staggered conformations are expected. Analogous to benzylamine, which exhibits anti and gauche conformers, this compound is likely to have similar low-energy structures.[1] Further complexity is introduced by the flexible n-butyl chain.

Table 1: Predicted Stable Conformers of this compound and Their Defining Dihedral Angles

| Conformer ID | τ1 (Cortho-Cipso-Cα-N) | τ2 (Cipso-Cα-N-Cbutyl) | τ3 (Cα-N-C1-C2) | Relative Energy (kcal/mol) |

| I (gauche-anti) | ~90° | ~60° (gauche) | ~180° (anti) | 0.00 (Global Minimum - Hypothetical) |

| II (gauche-gauche) | ~90° | ~60° (gauche) | ~60° (gauche) | > 0 |

| III (anti-anti) | ~90° | ~180° (anti) | ~180° (anti) | > 0 |

| IV (anti-gauche) | ~90° | ~180° (anti) | ~60° (gauche) | > 0 |

Note: The relative energies are hypothetical and would require specific quantum chemical calculations for this compound to be determined accurately.

Experimental and Computational Protocols

A robust theoretical study of this compound's conformation would typically involve a multi-step computational workflow.

3.1. Conformational Search

The initial step is to explore the potential energy surface to locate all possible low-energy conformers. This is often achieved using molecular mechanics force fields due to their computational efficiency. A more rigorous approach involves quantum mechanical methods.

3.2. Geometry Optimization and Frequency Calculations

Each identified conformer from the initial search is then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT). The optimized geometries correspond to the stationary points on the potential energy surface. Subsequent frequency calculations are performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

3.3. High-Level Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a more accurate method or a larger basis set.

Table 2: Commonly Employed Computational Methodologies

| Parameter | Method | Description |

| Conformational Search | Molecular Mechanics (e.g., MMFF94) or Semi-empirical (e.g., PM3) | Efficiently samples the vast conformational space to identify candidate low-energy structures. |

| Geometry Optimization | DFT: B3LYP, M06-2X | Provides reliable geometries for the conformers. |

| Basis Set: 6-31G(d), 6-311+G(d,p) | A choice of basis set that balances accuracy and computational cost. | |

| Frequency Calculation | Same level as optimization | Confirms minima and provides thermodynamic data. |

| Solvent Effects | Polarizable Continuum Model (PCM) | Accounts for the influence of a solvent on the conformational equilibrium. |

Visualizations

4.1. Key Rotational Bonds in this compound

The following diagram illustrates the principal rotatable bonds that define the conformational space of this compound.

References

N-Butylbenzylamine: A Versatile Intermediate in Industrial Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butylbenzylamine (C₁₁H₁₇N) is a secondary amine that serves as a crucial building block in a variety of industrial applications. Its unique molecular structure, featuring both a butyl group and a benzyl group attached to a nitrogen atom, imparts a balance of lipophilicity and reactivity that makes it a valuable intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the core industrial applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in industrial processes. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| CAS Number | 2403-22-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 87-89 °C at 3 mmHg | [3] |

| Density | 0.911 g/mL at 25 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Refractive Index | 1.502 (20 °C, D) | [3] |

Core Industrial Applications

This compound's utility stems from its role as a versatile chemical intermediate. Its applications span several key industrial sectors.

Pharmaceutical Intermediate

While direct use of this compound as a therapeutic agent is not common, it serves as a valuable precursor in the synthesis of more complex pharmaceutical molecules. The introduction of the N-butylbenzyl group can modulate the pharmacological properties of a target compound. Benzylamine and its derivatives are known to be integral components in a variety of active pharmaceutical ingredients (APIs).

Agrochemical Synthesis

This compound is utilized as an intermediate in the production of certain agrochemicals. For instance, tertiary amines derived from this compound can be converted into quaternary ammonium compounds, which may exhibit herbicidal or pesticidal properties. The structural features of this compound can contribute to the overall efficacy and spectrum of activity of the final agrochemical product. One notable application is in the synthesis of miticides, where similar benzylamine structures are key intermediates.[4]

Synthesis of Quaternary Ammonium Compounds

A significant industrial application of this compound is in the synthesis of quaternary ammonium compounds (QACs). These compounds are produced by the reaction of this compound with an alkyl halide. QACs have a broad range of applications, including:

-

Antimicrobial Agents and Biocides: The resulting QACs, such as N-benzyl-N-butyl-N,N-dimethylammonium chloride, are effective disinfectants and sanitizers used in various formulations.[5][6]

-

Corrosion Inhibitors: QACs derived from this compound can form a protective film on metal surfaces, thereby inhibiting corrosion, particularly in acidic environments encountered in the oil and gas industry.[7][8]

-

Phase Transfer Catalysts: The amphipathic nature of some QACs allows them to be used as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.

Intermediate for Specialty Chemicals

This compound is a building block for a variety of other specialty chemicals:

-

Urease Inhibitors: It is used as a reagent in the synthesis of bacterial urease inhibitors.

-

Biosurfactants: It serves as a precursor for certain antimicrobial biosurfactants.

-

Catalyst Ligands: Due to the presence of a nitrogen atom with a lone pair of electrons, this compound and its derivatives can act as ligands in coordination chemistry, potentially forming catalysts for various organic transformations.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a quaternary ammonium compound.

Synthesis of this compound via N-Alkylation

This protocol describes a general method for the N-alkylation of a primary amine (n-butylamine) with an alkyl halide (benzyl chloride).

Materials:

-

n-Butylamine

-

Benzyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (1.2 equivalents) and sodium carbonate (2.0 equivalents) in acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.[9][10]

Synthesis of a Quaternary Ammonium Compound from this compound

This protocol outlines the quaternization of this compound with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide (1.1 equivalents) to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the formation of a precipitate.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to induce crystallization.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-N-butyl-N-methylanilinium iodide.[11][12]

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent applications.

Caption: Synthetic workflow for this compound.

Caption: Industrial applications of this compound.

Conclusion

This compound is a chemical intermediate with a diverse and expanding range of industrial applications. Its utility as a precursor for quaternary ammonium compounds, which are valuable as antimicrobial agents and corrosion inhibitors, highlights its commercial significance. Furthermore, its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in various sectors of the chemical industry. The straightforward synthetic routes to this compound and its derivatives make it an accessible and versatile tool for researchers and chemical manufacturers. As research continues to uncover new applications for its derivatives, the industrial relevance of this compound is poised to grow.

References

- 1. This compound | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]

- 5. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes: The Role of N-Butylbenzylamine in N-Alkylation Reactions

Introduction

N-Butylbenzylamine (CAS No. 2403-22-7) is a secondary amine that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While it is typically the target product of N-alkylation reactions, understanding its synthesis is crucial for researchers and drug development professionals. N-alkylation, a fundamental class of reactions for forming carbon-nitrogen bonds, is the primary method for producing this compound.

This document provides detailed protocols for two principal and efficient methods for the synthesis of this compound, demonstrating key applications of N-alkylation reactions:

-

Reductive Amination: The reaction of benzaldehyde with n-butylamine.

-

Direct Alkylation: The reaction of benzylamine with a butyl halide.

These protocols offer versatile and reliable approaches for laboratory-scale synthesis, providing a foundation for further derivatization and use in complex molecule synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the two primary N-alkylation routes. Yields and conditions are based on analogous reactions reported in the literature.

| Synthesis Method | Reactant 1 | Reactant 2 | Reducing Agent/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Reductive Amination | Benzaldehyde | n-Butylamine | H₂/Co-based catalyst | Not specified | 100-150 | Not specified | 72-96 | [1] |

| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | DMAP | DMF | 20-25 | 8 | 79 | [2] |

| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | Triethylamine | DMF | 20-25 | 9 | 76 | [2] |

| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | DIPEA | DMF | 20-25 | 8 | 77 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from benzaldehyde and n-butylamine using a reducing agent. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.

Materials:

-

Benzaldehyde

-

n-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq.).

-

Dissolve the benzaldehyde in anhydrous 1,2-dichloroethane (DCE), using approximately 5 mL per mmol of benzaldehyde.

-

Add n-butylamine (1.0-1.2 eq.) to the solution, followed by the addition of glacial acetic acid (1.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in a single portion. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.

Protocol 2: Synthesis of this compound via Direct N-Alkylation

This protocol describes the direct alkylation of benzylamine with n-butyl bromide. To ensure selective mono-alkylation and prevent the formation of tertiary amine, the reaction is performed on the hydrobromide salt of benzylamine under controlled basic conditions.[2]

Materials:

-

Benzylamine hydrobromide (Benzylamine·HBr)

-

n-Butyl bromide

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4Å Molecular Sieves

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe for portion-wise addition

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare benzylamine hydrobromide by treating benzylamine with an equimolar amount of hydrobromic acid.

-

To a dry 100 mL round-bottom flask, add benzylamine hydrobromide (1.0 eq., e.g., 1 mmol), n-butyl bromide (1.1 eq.), and powdered 4Å molecular sieves (0.25 g).

-

Add anhydrous DMF (1 mL) to the flask and stir the suspension at room temperature (20-25 °C).

-

In a separate vial, dissolve the base (e.g., DMAP, 1.0 eq.) in anhydrous DMF (1 mL).

-

Add the base solution to the reaction mixture portion-wise (e.g., in 40 small portions over the course of the reaction) using a syringe. This slow addition is crucial to maintain a low concentration of free primary amine and favor mono-alkylation.

-

Stir the reaction for 8-9 hours at room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of benzylamine.

-

After completion, filter off the molecular sieves.

-

Transfer the filtrate to a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous phase three times with ethyl acetate (15 mL each).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Caption: Workflow for Reductive Amination Synthesis.

Caption: Workflow for Direct N-Alkylation Synthesis.

References

Application Notes and Protocols for the Synthesis of N-Butyl-3-chloroquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of N-butyl-3-chloroquinoxalin-2-amine, a substituted quinoxaline derivative, utilizing N-Butylbenzylamine as a key reactant. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and pharmaceuticals. This document provides a detailed protocol for the synthesis, a summary of the expected quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Quinoxaline derivatives are recognized for their diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel quinoxaline derivatives is a significant area of research in drug discovery and development. This protocol describes a nucleophilic aromatic substitution reaction where this compound is used to introduce a substituted amino group onto the quinoxaline core, a common strategy for creating libraries of bioactive compounds. While the specific use of this compound in this reaction is presented as a strong scientific analogy, it is based on established protocols for similar secondary amines like benzylamine.[1][2]

Application: Synthesis of N-Butyl-3-chloroquinoxalin-2-amine

The described protocol is applicable for the laboratory-scale synthesis of N-butyl-3-chloroquinoxalin-2-amine from commercially available starting materials. This method can be adapted for the synthesis of a variety of N-substituted quinoxaline derivatives by varying the secondary amine reactant. The resulting product can serve as a versatile intermediate for further functionalization to explore structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The secondary amine, this compound, acts as a nucleophile, attacking the electron-deficient carbon atom of the 2,3-dichloroquinoxaline. One of the chlorine atoms is subsequently displaced, leading to the formation of the N-substituted aminoquinoxaline derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-butyl-3-chloroquinoxalin-2-amine based on analogous reactions.

| Parameter | Value |

| Reactants | |

| 2,3-Dichloroquinoxaline | 1.0 eq |

| This compound | 1.1 eq |

| Potassium Carbonate (base) | 2.0 eq |

| N,N-Dimethylformamide (DMF) | 10 mL / 1 mmol of quinoxaline |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Product | |